5-[(2E)-2-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE
Description
This compound is a triazinone derivative featuring a hydrazine-based Schiff base linkage. Its structure combines a 1,2,4-triazin-3-one core with a substituted phenyl hydrazone moiety. The methyl substituent on the triazinone ring may influence solubility and metabolic stability.
Properties
IUPAC Name |
5-[(2E)-2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4/c1-7-12(15-13(20)18-16-7)17-14-6-8-4-9(21-2)11(19)10(5-8)22-3/h4-6,19H,1-3H3,(H2,15,17,18,20)/b14-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOHPXFQSLXGKB-MKMNVTDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1NN=CC2=CC(=C(C(=C2)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=O)N=C1N/N=C/C2=CC(=C(C(=C2)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2E)-2-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE typically involves the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[(2E)-2-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[(2E)-2-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-[(2E)-2-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Triazinone Family
Triazinone derivatives vary based on substituents attached to the core heterocycle. For example:
- Compound 5e/5f (): These benzimidazole-sulfonyl derivatives lack the hydrazone linkage but share sulfonamide groups. Their bioactivity often centers on proton pump inhibition or antimicrobial effects, differing from the phenolic interactions of the target compound.
- Compound 4e (): A pyrazole-tetrazole hybrid with coumarin substituents.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound 5e/5f | Compound 4e |
|---|---|---|---|
| Molecular Weight (g/mol) | ~350 (estimated) | ~600 (5e) | ~500 (4e) |
| LogP | ~1.8 (predicted) | ~3.5 (sulfonyl groups) | ~2.9 (coumarin moiety) |
| Hydrogen Bond Donors | 2 (hydrazine + hydroxyl) | 0 | 1 (amide) |
| Bioactivity Focus | Antioxidant/antimicrobial | Proton pump modulation | Enzyme inhibition |
The target compound’s lower molecular weight and moderate LogP suggest better membrane permeability than 5e/5f but reduced solubility compared to 4e. Its hydrogen-bonding capacity may favor interactions with redox-sensitive targets (e.g., tyrosinase or xanthine oxidase) .
Research Findings and Limitations
No direct studies on the target compound are available in the provided evidence. However, inferences can be drawn:
- Antioxidant Potential: The 4-hydroxy-3,5-dimethoxyphenyl group is structurally similar to antioxidants like syringic acid, suggesting free radical scavenging activity.
- Stability Concerns : Hydrazone linkages are prone to hydrolysis under acidic conditions, which may limit oral bioavailability compared to sulfonamide or tetrazole-based analogues .
Biological Activity
The compound 5-[(2E)-2-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE is a hydrazone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 329.37 g/mol. The structure features a triazine ring system substituted with various functional groups, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It can modulate receptor activity, potentially affecting signaling pathways related to inflammation and apoptosis.
- Antioxidant Activity : The presence of hydroxyl and methoxy groups contributes to its antioxidant properties, which can mitigate oxidative stress in cells.
Biological Activity Overview
Research indicates that the compound exhibits several biological activities:
Anticancer Activity
Studies have shown that this compound has significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : In vitro studies reported IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines, indicating potent anticancer properties .
Antioxidant Activity
The antioxidant potential of the compound has been evaluated through various assays:
- DPPH Scavenging Assay : Demonstrated a strong ability to scavenge free radicals.
Anti-inflammatory Effects
Research suggests that the compound may reduce inflammatory markers in cellular models, indicating potential use in treating inflammatory diseases.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Cancer Cell Lines : A study conducted on HT29 (colon cancer) and Jurkat (T-cell leukemia) cells showed significant growth inhibition when treated with the compound. The mechanism was linked to apoptosis induction and cell cycle arrest .
- In Vivo Studies : Animal models have been used to assess the efficacy of the compound in reducing tumor size and improving survival rates in treated groups compared to controls.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
